molecular formula C4H4ClIN2 B13909081 5-Chloro-3-iodo-1-methyl-1H-pyrazole

5-Chloro-3-iodo-1-methyl-1H-pyrazole

Katalognummer: B13909081
Molekulargewicht: 242.44 g/mol
InChI-Schlüssel: IBNIZNCGLIDMIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-iodo-1-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of both chlorine and iodine atoms in the compound enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodo-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-3-iodo-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its unique reactivity allows for the creation of specialized materials with desired properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chloro-3-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This dual halogenation provides distinct advantages in terms of selectivity and efficiency in various reactions .

Eigenschaften

Molekularformel

C4H4ClIN2

Molekulargewicht

242.44 g/mol

IUPAC-Name

5-chloro-3-iodo-1-methylpyrazole

InChI

InChI=1S/C4H4ClIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3

InChI-Schlüssel

IBNIZNCGLIDMIU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.